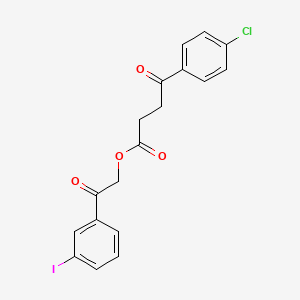
2-(3-iodophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-iodophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate, also known as CORM-2, is a carbon monoxide releasing molecule that has been extensively studied in scientific research. CORM-2 is a promising compound due to its unique properties and potential applications in various fields of research.
Mécanisme D'action
2-(3-iodophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate releases carbon monoxide in a controlled manner, which can activate various signaling pathways in cells. Carbon monoxide has been shown to have anti-inflammatory, anti-apoptotic, and vasodilatory effects, which can be beneficial in treating various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types. It can activate the heme oxygenase-1 pathway, which can lead to the production of antioxidant molecules and anti-inflammatory effects. This compound can also induce vasodilation, which can improve blood flow and oxygen delivery to tissues. Additionally, this compound has been shown to have anti-cancer effects by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-iodophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate has several advantages for lab experiments, including its ability to release carbon monoxide in a controlled manner and its potential applications in various fields of research. However, this compound also has limitations, including its potential toxicity and the need for careful handling due to its reactive nature.
Orientations Futures
There are several future directions for research involving 2-(3-iodophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate. One potential area of research is the development of new carbon monoxide releasing molecules with improved properties and lower toxicity. Another area of research is the exploration of the potential applications of this compound in treating various diseases, including cancer, cardiovascular diseases, and inflammation. Additionally, more research is needed to understand the mechanisms of action of this compound and its effects on different cell types.
Méthodes De Synthèse
2-(3-iodophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate can be synthesized through a multistep process involving the reaction of 3-iodophenylacetic acid with ethyl chloroformate, followed by the reaction with 4-chlorophenylacetic acid and sodium hydride. The final product is obtained through the reaction with carbon monoxide gas and palladium catalyst.
Applications De Recherche Scientifique
2-(3-iodophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate has been widely used in scientific research due to its ability to release carbon monoxide, a gas that has been shown to have various biological effects. This compound has been studied for its potential applications in treating various diseases, including cardiovascular diseases, cancer, and inflammation.
Propriétés
IUPAC Name |
[2-(3-iodophenyl)-2-oxoethyl] 4-(4-chlorophenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClIO4/c19-14-6-4-12(5-7-14)16(21)8-9-18(23)24-11-17(22)13-2-1-3-15(20)10-13/h1-7,10H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAGJYJAFCOWDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)COC(=O)CCC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClIO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

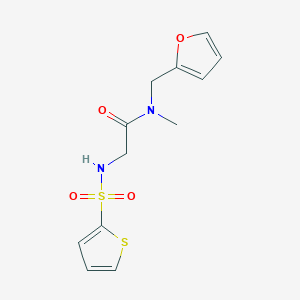
![11-(2-bromo-4,6-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5038220.png)
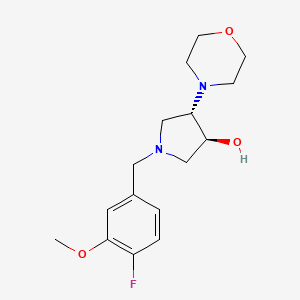
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[(1-hydroxycyclohexyl)methyl]propanamide](/img/structure/B5038238.png)
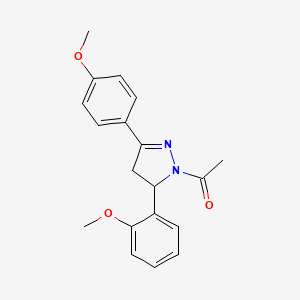
![ethyl 4-{[{[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}(methylamino)methylene]amino}benzoate](/img/structure/B5038250.png)
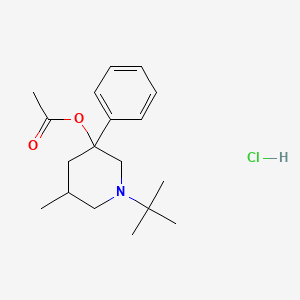
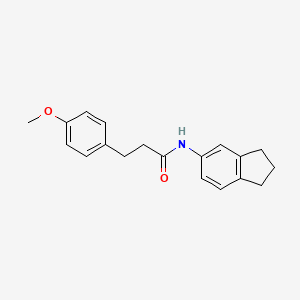
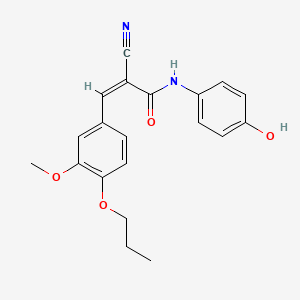
![3-benzyl-2-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B5038273.png)
![7-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5038283.png)
![ethyl 2-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate](/img/structure/B5038298.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5038306.png)
![17-(4-methoxy-2-nitrophenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5038313.png)